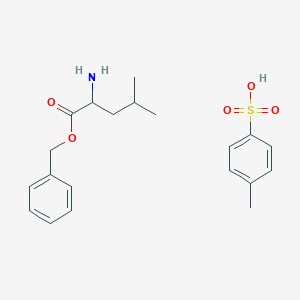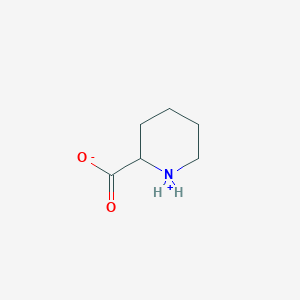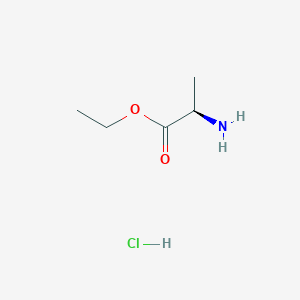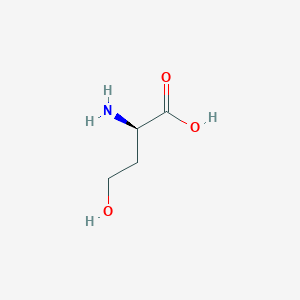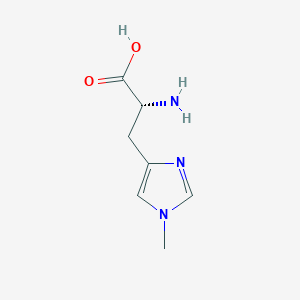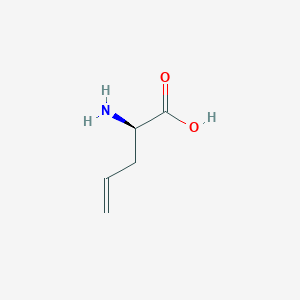
(2R)-2-aminopent-4-enoic acid
Übersicht
Beschreibung
A new chiral glycine equivalent; used for the preparation of enantiomerically pure α-tertiary and α-quaternary α-amino acids. A Bacillus spore germination alanine analog
Wissenschaftliche Forschungsanwendungen
GABA Receptor Activity : (Dickenson et al., 1988) discovered that a derivative of (2R)-2-aminopent-4-enoic acid is a potent GABAB-receptor antagonist and a weak GABAA-receptor agonist. This suggests its potential as a lead for developing selective GABAB-antagonists.
Enzymatic Synthesis and Stereochemistry : The study by (Bakke et al., 1999) examined the enzymatic actions on stereoisomers of 2-amino-3-methylpent-4-enoic acid, demonstrating a route to achieve stereochemically pure compounds, important in chemical synthesis.
Synthesis for Structure-Activity Studies : (Allan et al., 1985) prepared analogues of this compound for structure-activity studies on GABA receptors, indicating its significance in understanding neurotransmitter functions.
Biodegradation of Aromatic Compounds : Research by (Pollard & Bugg, 1998) on 2-hydroxypentadienoic acid hydratase from Escherichia coli, related to this compound, sheds light on bacterial pathways for degrading aromatic compounds.
Medicinal Chemistry Applications : The work of (McKimm-Breschkin et al., 1996) explores compounds similar to this compound for developing influenza virus neuraminidase inhibitors, demonstrating its potential in antiviral drug development.
Chemical Bonding Studies : (Merola & Roy, 2014) investigated the reaction of this compound with an iridium complex, revealing insights into the molecular bonding and coordination chemistry.
Carcinogenicity Studies : The study by (Jones & Young, 1966) investigated the reactions of carcinogenic lactones related to this compound, contributing to our understanding of carcinogenic mechanisms.
DNA Interaction and Biological Screening : Research by (Sirajuddin et al., 2015) on a compound structurally similar to this compound explored its DNA interaction and biological screening, indicating its potential in pharmacological and biochemical applications.
Wirkmechanismus
Target of Action
D-Allylglycine, also known as (2R)-2-aminopent-4-enoic acid, primarily targets glutamate decarboxylase (GAD) . GAD is an enzyme that catalyzes the decarboxylation of glutamate to GABA and CO2 . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
D-Allylglycine acts as an inhibitor of GAD . By inhibiting GAD, D-Allylglycine blocks the biosynthesis of GABA, leading to lower levels of this neurotransmitter . This inhibition can affect the balance of excitatory and inhibitory signals in the nervous system .
Biochemical Pathways
D-Allylglycine is involved in multiple biochemical pathways, particularly those related to amino acid and protein synthesis . As a substrate for various enzymes, it contributes to the synthesis of neurotransmitters, amino acids, proteins, and energy-storing molecules .
Pharmacokinetics
Non-natural amino acids like d-allylglycine are regularly used in drug discovery, benefiting from the development of solid-phase peptide synthesis (spps) . These amino acids can modulate the structure–activity relationship (SAR) and the pharmacokinetic and dynamic (PKPD) of a defined peptide drug .
Result of Action
The inhibition of GAD by D-Allylglycine can lead to a decrease in GABA levels . This can have various effects depending on the context, but it is known to induce seizures in animal studies . This is presumably due to the imbalance in excitatory and inhibitory signals in the nervous system caused by the reduction in GABA .
Action Environment
The action, efficacy, and stability of D-Allylglycine can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . .
Eigenschaften
IUPAC Name |
(2R)-2-aminopent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNNWFKQCKFSDK-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54594-06-8 | |
| Record name | (+)-Allylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054594068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



